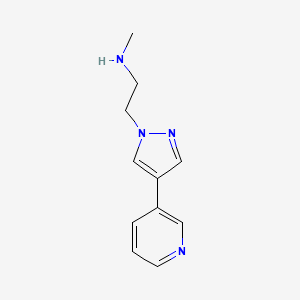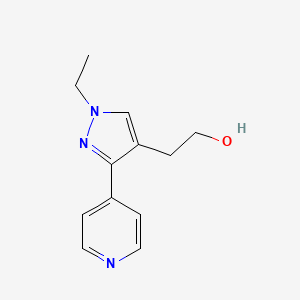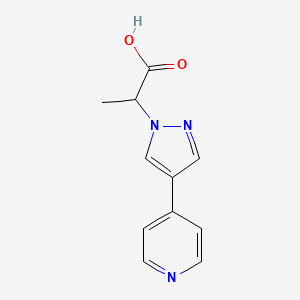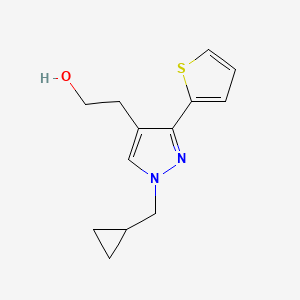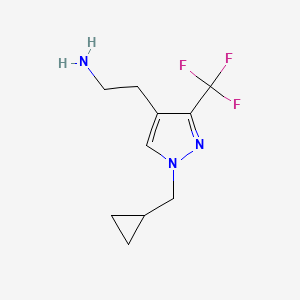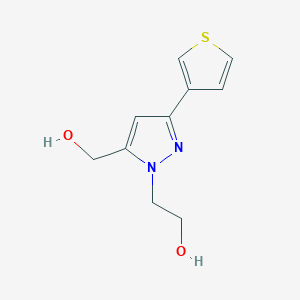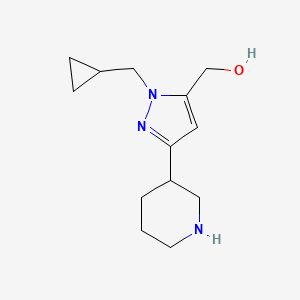
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol, commonly known as CPMP, is a synthetic molecule with a wide range of applications in scientific research. CPMP is a derivative of the piperidine class of compounds and is composed of a cyclopropylmethyl group, a piperidin-3-yl group, and a pyrazol-5-yl group. CPMP is used in a variety of laboratory experiments and has been found to possess a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Therapeutic Potential in Neurological and Psychiatric Disorders
Nociceptin/Orphanin FQ Peptide Receptor Antagonism
The compound LY2940094, similar in structure to the specified chemical, has been studied as a nociceptin opioid peptide receptor (NOP) antagonist. Research indicates therapeutic potential for NOP antagonism in conditions like obesity, eating disorders, and depression. LY2940094 showed high NOP receptor occupancy in the hypothalamus and human brain regions associated with these conditions, suggesting its ability to cross the blood-brain barrier and engage with central nervous system targets effectively (Raddad et al., 2016).Anxiolytic Effects and Memory Preservation
A structurally similar compound, LQFM032, exhibited anxiolytic-like effects in animal models without impairing mnemonic activity. This suggests potential applications in the treatment of anxiety disorders. The compound's effects were mediated through the benzodiazepine and nicotinic pathways, indicating a complex pharmacological profile that might offer therapeutic advantages over traditional anxiolytics (Brito et al., 2017).
Investigational Use in Understanding Neuropharmacology
- Understanding the Role of Sigma Receptors
The compound 1-(cyclopropylmethyl)-4-[2'-4"-fluorophenyl)-2'-oxoethyl]piperidine HBr (DuP734), closely related to the specified chemical, was used to investigate the role of sigma receptors in attention and cognition. This research provides insights into the complex interplay of neurochemical systems in cognitive functions and the potential therapeutic targets for cognitive impairments and psychiatric disorders (Jin, Yamamoto, & Watanabe, 1997).
Propriétés
IUPAC Name |
[2-(cyclopropylmethyl)-5-piperidin-3-ylpyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-9-12-6-13(11-2-1-5-14-7-11)15-16(12)8-10-3-4-10/h6,10-11,14,17H,1-5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRVSFANAADVOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN(C(=C2)CO)CC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

